molecular formula C9H10N2O2 B1607416 4-amino-2,5-dimethoxybenzonitrile CAS No. 5855-86-7

4-amino-2,5-dimethoxybenzonitrile

Katalognummer: B1607416
CAS-Nummer: 5855-86-7
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: PFMALIJIGNRGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, characterized by the presence of amino and methoxy groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-amino-2,5-dimethoxy- typically involves the nitration of 1-benzoylamino-2,5-dimethoxybenzene, followed by hydrolysis to obtain 1-amino-2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to the Cyan-Sandmeyer reaction to form 4-nitro-2,5-dimethoxybenzonitrile, which is subsequently reduced using sodium sulfide to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve the use of bromination and subsequent reactions with oxidizing agents such as chlorine or sulfuric acid. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-amino-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-amino-2,5-dimethoxybenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzonitrile, 4-amino-2,5-dimethoxy- involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .

Vergleich Mit ähnlichen Verbindungen

    Benzonitrile: The parent compound, lacking the amino and methoxy groups.

    4-Aminobenzonitrile: Similar structure but without the methoxy groups.

    2,5-Dimethoxybenzonitrile: Lacks the amino group.

Uniqueness: 4-amino-2,5-dimethoxybenzonitrile is unique due to the combination of amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

5855-86-7

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

4-amino-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,11H2,1-2H3

InChI-Schlüssel

PFMALIJIGNRGFT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C#N)OC)N

Kanonische SMILES

COC1=CC(=C(C=C1C#N)OC)N

5855-86-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.